Artesunate-d4

描述

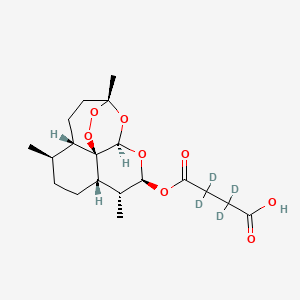

青蒿琥酯-d4 是青蒿琥酯的氘标记衍生物,青蒿琥酯是一种半合成的青蒿素化合物。青蒿琥酯以其强效的抗疟疾特性而闻名,用于治疗重症疟疾。 青蒿琥酯-d4 中的氘标记使其在分析化学中特别适用于示踪和定量目的 .

准备方法

合成路线和反应条件

青蒿琥酯-d4 是通过一系列化学反应从双氢青蒿素合成而来,双氢青蒿素源自青蒿素,青蒿素是中国药用植物黄花蒿的活性成分。该合成过程包括将青蒿素还原成双氢青蒿素,然后与琥珀酸酐酯化形成青蒿琥酯。 氘标记是在合成过程中引入的,以用氘取代特定的氢原子 .

工业生产方法

青蒿琥酯-d4 的工业生产遵循与上述相同的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 在工业应用中使用氘标记化合物主要是为了分析方法开发、方法验证和质量控制 .

化学反应分析

反应类型

青蒿琥酯-d4 会发生各种化学反应,包括:

氧化: 青蒿琥酯-d4 可以被氧化形成双氢青蒿素衍生物。

还原: 还原反应可以将青蒿琥酯-d4 转化为其前体化合物。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂来促进取代反应。 反应条件通常涉及控制温度和 pH 值,以确保所需的化学转化 .

形成的主要产物

这些反应形成的主要产物包括双氢青蒿素的各种衍生物和其他青蒿素相关化合物。 这些产物通常用于新治疗剂的进一步研究和开发 .

科学研究应用

Antimalarial Activity

Artesunate is widely recognized for its potent antimalarial properties. The incorporation of deuterium in artesunate-d4 has been shown to influence its pharmacokinetics and efficacy. Studies indicate that this compound retains significant antimalarial activity, similar to its parent compound, while providing advantages in tracking and quantification in biological systems.

- In Vivo Studies : Research demonstrated that this compound exhibited effective antimalarial activity in murine models, with complete cures observed at specific dosages. For example, artesunate administered at 15 mg/kg via intraperitoneal route resulted in a complete cure without recrudescence in mice .

Pharmacokinetic Studies

The use of deuterated compounds like this compound facilitates more accurate pharmacokinetic profiling due to their distinct mass spectrometric signatures. This application is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

- Liquid Chromatography-Mass Spectrometry : A study developed a sensitive liquid chromatography-tandem mass spectrometry method for simultaneous determination of artesunate and amodiaquine using this compound as an internal standard. This method demonstrated high specificity and sensitivity, enabling real-time monitoring of drug levels in plasma samples .

Cancer Therapeutics

Recent studies have explored the potential of artesunate and its derivatives, including this compound, in cancer treatment. Artesunate has shown promise in inducing apoptosis in various cancer cell lines.

- Mechanism of Action : Research indicates that artesunate induces apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic and anti-apoptotic factors such as Bax and Bcl-2. In gastric cancer cells, treatment with artesunate resulted in significant inhibition of cell proliferation and increased apoptosis rates .

Combination Therapies

This compound has been investigated as part of combination therapies to enhance therapeutic efficacy against malaria and cancer.

- Synergistic Effects : Studies have shown that combining artesunate with other chemotherapeutic agents can lead to enhanced cytotoxic effects. For instance, combined treatment with cisplatin and artesunate resulted in greater tumor growth inhibition compared to either agent alone .

Viral Infections

Emerging research has also suggested potential antiviral applications for artesunate derivatives like this compound.

- SARS-CoV-2 Inhibition : A study evaluated the antiviral activity of artesunate against SARS-CoV-2 in vitro, indicating that combinations with other antimalarials could inhibit viral replication significantly .

Data Table: Summary of Applications

Case Studies

- Antimalarial Efficacy : A study involved administering this compound to mice infected with malaria parasites, demonstrating its effectiveness compared to standard treatments.

- Cancer Treatment : Clinical trials assessing the impact of artesunate on various cancers have shown promising results, particularly in combination therapies where it enhanced the effects of existing chemotherapeutics.

- Viral Activity : In vitro studies highlighted the potential for artesunate derivatives to inhibit viral replication, suggesting avenues for further research into their use against emerging viral threats.

作用机制

青蒿琥酯-d4 与青蒿琥酯一样,主要通过生成活性氧物质 (ROS) 来发挥作用,活性氧物质会破坏疟疾寄生虫的细胞成分。该化合物靶向寄生虫线粒体中的血红素结合蛋白,导致血红素形成抑制和有毒血红素积累。 这会破坏寄生虫的代谢过程,最终导致其死亡 .

相似化合物的比较

类似化合物

青蒿醚: 另一种青蒿素衍生物,与鲁美芬太尼联用治疗疟疾。

双氢青蒿素: 青蒿琥酯和其他青蒿素衍生物的活性代谢物。

青蒿素: 青蒿琥酯和其他衍生物合成的母体化合物.

青蒿琥酯-d4 的独特性

青蒿琥酯-d4 的独特性在于其氘标记,这增强了其稳定性并允许在分析研究中进行精确示踪。 这使其在需要准确定量和追踪化合物的研究环境中特别有价值 .

生物活性

Artesunate-d4 is a deuterium-labeled derivative of artesunate, a well-known antimalarial compound derived from artemisinin. This modification enhances the pharmacokinetic properties and allows for more precise tracking in biological studies. The biological activity of this compound mirrors that of its parent compound, with additional insights into its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Artesunate exhibits a multifaceted mechanism of action, particularly in its role as an antimalarial agent. It primarily functions through the following pathways:

- Inhibition of Heme Polymerization : Artesunate interacts with heme, leading to the generation of reactive oxygen species (ROS), which are toxic to the malaria parasite.

- Alkylation of Proteins : The drug modifies proteins within the parasite, disrupting vital cellular functions.

- Regulation of Apoptosis : Artesunate induces apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic factors such as Bax and Bcl-2, leading to mitochondrial dysfunction and caspase activation .

Biological Activities

This compound has demonstrated a range of biological activities beyond its antimalarial effects:

- Anticancer Activity : Studies indicate that artesunate can inhibit the proliferation of various cancer cell lines, including gastric cancer cells. It induces apoptosis in a dose-dependent manner and reduces COX-2 expression, a protein associated with tumor growth .

- Antiviral Properties : Recent research highlights artesunate's potential against viral infections, including its interactions with cytomegalovirus (HCMV) through mitochondrial pathways .

- Anti-inflammatory Effects : Artesunate possesses anti-inflammatory properties that may be beneficial in treating conditions characterized by excessive inflammation .

Efficacy Against Malaria

A pivotal case study illustrated the effectiveness of injectable artesunate in treating severe malaria compared to traditional quinine therapy. The findings indicated a significant reduction in mortality rates among patients treated with artesunate, emphasizing its role as a first-line treatment for severe cases .

Antitumor Activity

In vitro studies have shown that artesunate significantly inhibits the growth of gastric cancer cells. For example, treatment with 20 mg/L artesunate led to a marked reduction in cell viability over 72 hours. Flow cytometry analysis revealed an increase in apoptotic cells from 12.3% to 35.4% upon treatment, indicating strong pro-apoptotic effects .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJKUPKCHIPAT-SIUCRFQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316753-15-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。